3-Benzyl-4-methyl-1,4-dihydroquinazolin-2-one
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Overview
Description
3-Benzyl-4-methyl-1,4-dihydroquinazolin-2-one is a heterocyclic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-4-methyl-1,4-dihydroquinazolin-2-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-aminobenzamide with benzaldehyde in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The resulting intermediate undergoes cyclization to form the desired quinazolinone compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-4-methyl-1,4-dihydroquinazolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological and chemical properties depending on the introduced functional groups .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 3-Benzyl-4-methyl-1,4-dihydroquinazolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity. Detailed studies on its mechanism of action are ongoing to fully understand its molecular interactions .
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one
- 3-Benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one
Uniqueness
3-Benzyl-4-methyl-1,4-dihydroquinazolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C16H16N2O |
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Molecular Weight |
252.31 g/mol |
IUPAC Name |
3-benzyl-4-methyl-1,4-dihydroquinazolin-2-one |
InChI |
InChI=1S/C16H16N2O/c1-12-14-9-5-6-10-15(14)17-16(19)18(12)11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,17,19) |
InChI Key |
CYVGKACHMYPWOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2NC(=O)N1CC3=CC=CC=C3 |
Origin of Product |
United States |
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